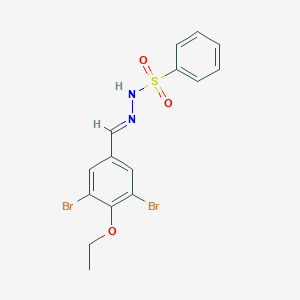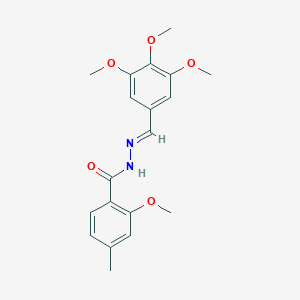![molecular formula C22H20N2O5S B423331 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423331.png)
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound with a unique structure that includes an ethoxy group, a phenylcarbonyl hydrazinylidene moiety, and a benzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, including the formation of the hydrazinylidene intermediate and subsequent coupling with the benzenesulfonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the hydrazinylidene moiety.
Substitution: The compound can participate in substitution reactions, particularly at the ethoxy and phenylcarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce hydrazine derivatives.
Scientific Research Applications
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-ETHOXYPHENYL 1-BENZENESULFONATE include:
- 2-ethoxy-4-{(E)-[2-(phenylacetyl)carbohydrazonoyl]phenyl benzoate}
- 2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-nitrobenzoate
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration, which may confer unique chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in research and industry.
Properties
Molecular Formula |
C22H20N2O5S |
|---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-ethoxyphenyl] benzenesulfonate |
InChI |
InChI=1S/C22H20N2O5S/c1-2-28-21-15-17(16-23-24-22(25)18-9-5-3-6-10-18)13-14-20(21)29-30(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25)/b23-16+ |
InChI Key |
CZRXSFXAHNZJTJ-XQNSMLJCSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE](/img/structure/B423249.png)
![2-{[(E)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423251.png)
![2-{(E)-1-[4-(BENZYLOXY)-3,5-DICHLOROPHENYL]METHYLIDENE}-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423252.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B423253.png)
![2-CHLORO-4-{[(E)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B423254.png)
![N'-[(5-{5-nitro-2-methoxyphenyl}-2-furyl)methylene]-3-iodobenzohydrazide](/img/structure/B423255.png)

![3,4-dichloro-N'-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]benzohydrazide](/img/structure/B423257.png)
![2-{[(E)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B423258.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde thiosemicarbazone](/img/structure/B423259.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{4-[(2-methylbenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B423261.png)
![4-{(E)-[(5-bromo-2-methoxybenzoyl)hydrazono]methyl}-2-methoxyphenyl benzoate](/img/structure/B423266.png)

